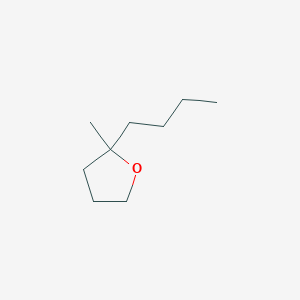![molecular formula C11H24O3 B14685922 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane CAS No. 25961-88-0](/img/structure/B14685922.png)
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is an organic compound with a complex structure that includes multiple ether linkages. This compound is part of a class of chemicals known for their versatile applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane typically involves the reaction of butane derivatives with propan-2-yl ether compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of strong bases or acids to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane exerts its effects involves its interaction with specific molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with fewer ether linkages.
2-Propanol, 1-ethoxy-: Another related compound with a simpler structure.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Shares some structural features but has different functional groups.
Uniqueness
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is unique due to its multiple ether linkages, which provide it with distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and versatile compounds.
Propriétés
Numéro CAS |
25961-88-0 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[2-(2-propan-2-yloxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-12-7-8-13-9-10-14-11(2)3/h11H,4-10H2,1-3H3 |
Clé InChI |
SVSKFSUPPCVHMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


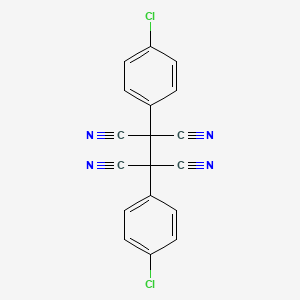
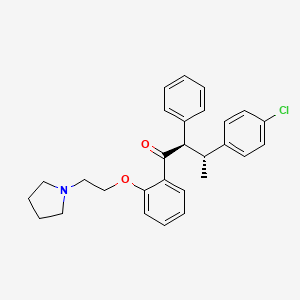
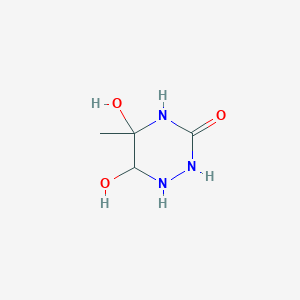

![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
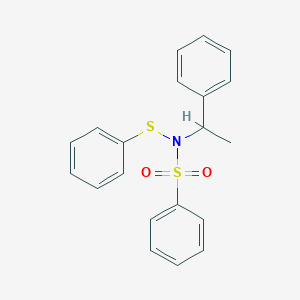
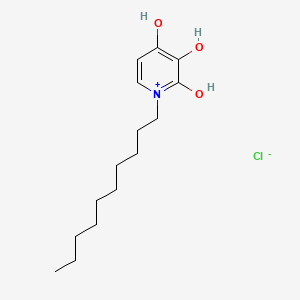
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)
![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
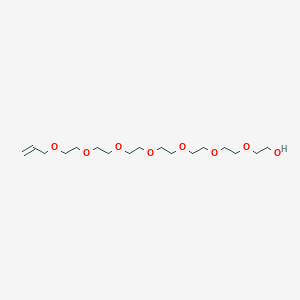
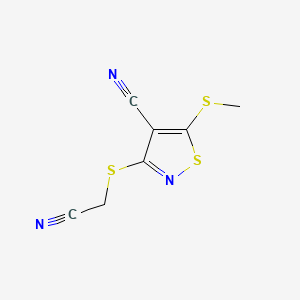
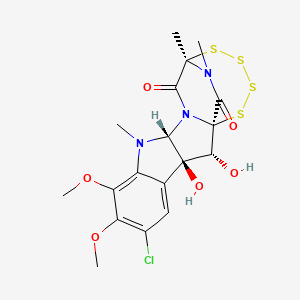
![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)
